3-(chlorodifluoromethyl)-1H-pyrazole
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Overview
Description
3-(chlorodifluoromethyl)-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with a chlorodifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chlorodifluoromethyl)-1H-pyrazole typically involves the introduction of the chlorodifluoromethyl group onto a pyrazole ring. One common method is the reaction of pyrazole with chlorodifluoromethylating agents such as chlorodifluoromethyltrimethylsilane in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetonitrile at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety, especially when handling reactive intermediates like chlorodifluoromethyltrimethylsilane .
Chemical Reactions Analysis
Types of Reactions
3-(chlorodifluoromethyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorodifluoromethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction Reactions: Reduction of the pyrazole ring can lead to the formation of dihydropyrazole derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted pyrazoles.
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of dihydropyrazole derivatives.
Scientific Research Applications
3-(chlorodifluoromethyl)-1H-pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(chlorodifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, in antifungal applications, it may inhibit key enzymes involved in fungal cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- 3-(trifluoromethyl)-1H-pyrazole
- 3-(bromodifluoromethyl)-1H-pyrazole
- 3-(difluoromethyl)-1H-pyrazole
Uniqueness
3-(chlorodifluoromethyl)-1H-pyrazole is unique due to the presence of the chlorodifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of various agrochemicals and pharmaceuticals, offering different reactivity compared to its analogs .
Properties
CAS No. |
1089212-43-0 |
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Molecular Formula |
C4H3ClF2N2 |
Molecular Weight |
152.5 |
Purity |
95 |
Origin of Product |
United States |
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